Acid Red 97

Übersicht

Beschreibung

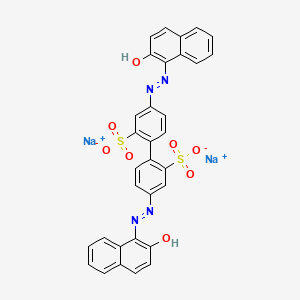

Acid Red 97, also known as C.I. This compound, is an azo dye commonly used in various industrial applications. It is characterized by its vibrant red color and is primarily used in the textile industry for dyeing purposes. The compound has the chemical formula C32H23N4NaO8S2 and a molecular weight of 678.67 g/mol .

Vorbereitungsmethoden

The synthesis of Acid Red 97 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond (−N=N−) which is responsible for the dye’s chromophore properties .

Industrial production methods may vary, but they generally involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the dye. The final product is then dried and processed into a powder form for commercial use .

Analyse Chemischer Reaktionen

Acid Red 97 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bond and the formation of various by-products.

Reduction: Reduction reactions typically involve breaking the azo bond, resulting in the formation of aromatic amines. Common reducing agents include sodium dithionite and zinc dust.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound often yields aromatic amines, which can be further processed or used in other chemical applications .

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

Acid Red 97 has been extensively studied for its effectiveness in removing organic pollutants from wastewater, including phenols and amines. The removal mechanism involves:

- Adsorption : The physical attraction of pollutants to the surface of this compound.

- Catalytic Degradation : Breakdown of pollutants through interactions with other components in the wastewater.

Case Study : A study demonstrated that this compound could effectively reduce phenolic compounds in wastewater through adsorption processes, with varying efficiencies based on temperature and particle size of the adsorbent used .

Biological Interactions

This compound is utilized in biological research to study cellular processes:

- Staining Applications : The dye is used to stain lysosomes due to their acidic environment, allowing researchers to visualize cellular structures under a microscope.

- Toxicity Studies : Research has indicated potential toxicity and endocrine-disrupting properties of this compound in aquatic organisms. For instance, studies on the Western clawed frog showed that while it did not induce lethality, it resulted in developmental malformations at higher concentrations .

Industrial Applications

This compound is widely used across several industries:

- Textiles : It provides bright colors to fabrics and is favored for its stability and vibrancy.

- Food Industry : The dye is employed as a coloring agent in processed foods and beverages due to its appealing color.

- Cosmetics : It is commonly found in products like lipsticks and nail polishes, enhancing their aesthetic appeal .

Environmental Impact and Degradation Studies

The environmental impact of this compound has prompted research into its degradation:

- Degradation Techniques : Studies have explored various methods such as wet oxidation and electro-Fenton techniques for breaking down this compound in aqueous mediums, highlighting the importance of developing effective treatment methods for contaminated waters .

| Degradation Method | Efficiency |

|---|---|

| Wet Oxidation | Effective at reducing dye concentration in wastewater . |

| Electro-Fenton | Demonstrated high efficiency in degrading this compound . |

Market Trends and Future Prospects

The market for this compound is poised for growth due to increasing demand across multiple sectors:

- Textile Industry Growth : The rise of fast fashion and increased production capabilities are driving demand for dyes like this compound.

- Food Colorant Demand : As consumer preferences shift towards visually appealing food products, the use of synthetic dyes is expected to increase significantly.

- Sustainability Initiatives : There is a growing emphasis on environmentally friendly production methods, which may shape future applications and market dynamics for this compound .

Wirkmechanismus

The mechanism by which Acid Red 97 exerts its effects is primarily through its interaction with various substrates. The azo bond (−N=N−) in the dye is responsible for its chromophore properties, allowing it to absorb and reflect specific wavelengths of light, resulting in its characteristic red color. In biological systems, the dye can bind to proteins and other macromolecules, making it useful for staining and visualization purposes .

Vergleich Mit ähnlichen Verbindungen

Acid Red 97 is part of a larger family of azo dyes, which are characterized by the presence of one or more azo bonds (−N=N−). Similar compounds include:

Acid Red 1: Another azo dye with similar applications but different chemical structure and properties.

Acid Red 88: Known for its use in textile dyeing, with slightly different chromophore properties compared to this compound.

Bismarck Brown Y: An azo dye used in biological staining, with distinct toxicological properties compared to this compound

The uniqueness of this compound lies in its specific chemical structure, which imparts particular chromophore properties and makes it suitable for a wide range of applications in various fields .

Biologische Aktivität

Acid Red 97 (AR97), a synthetic azo dye, is widely used in the textile industry and has garnered attention for its potential biological activities. This article delves into the biological mechanisms, toxicity profiles, and environmental impacts associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-). Its chemical structure contributes to its vibrant color and solubility in water, making it suitable for various applications, including food and cosmetic coloring. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 406.39 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems. In vitro studies have demonstrated that AR97 can scavenge free radicals, thereby reducing cellular damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Toxicity Studies

Toxicological assessments of this compound reveal varied effects depending on dosage and exposure routes. Key findings include:

- Acute Toxicity : Studies have shown that AR97 has a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rats when administered orally. However, intraperitoneal administration resulted in lower LD50 values (0.6 mg/kg for males and 2.6 mg/kg for females), indicating higher toxicity via this route .

- Chronic Exposure : Long-term exposure studies indicate potential hepatotoxic effects, evidenced by elevated serum transaminase levels and histopathological changes in liver tissue. A no-observed-effect level (NOEL) was identified at approximately 500 mg/kg body weight per day .

Environmental Impact

This compound is known for its persistence in aquatic environments, raising concerns about its ecological impact. Research has focused on the degradation of AR97 using various methods:

- Wet Oxidation and Electro-Fenton Techniques : These methods have been explored for their effectiveness in degrading this compound in wastewater treatment processes. Studies reveal that electro-Fenton systems can significantly reduce dye concentration, indicating a viable approach for environmental remediation .

Case Studies

- Degradation Studies : A study investigated the degradation of this compound using advanced oxidation processes. Results showed that these methods could effectively break down the dye into less harmful compounds, highlighting their potential application in wastewater treatment .

- Cellular Studies : In cellular models, AR97 demonstrated cytotoxic effects at high concentrations, leading to apoptosis in cultured cells. This finding underscores the importance of regulating dye concentrations in industrial applications to minimize health risks .

Summary Table of Biological Activity

| Property | Findings |

|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Acute Toxicity (LD50) | Oral >2000 mg/kg; IP 0.6 mg/kg (male), 2.6 mg/kg (female) |

| Chronic Toxicity | Hepatotoxic effects; NOEL at ~500 mg/kg/day |

| Environmental Degradation | Effective removal via electro-Fenton techniques |

Eigenschaften

IUPAC Name |

disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4O8S2.2Na/c37-27-15-9-19-5-1-3-7-23(19)31(27)35-33-21-11-13-25(29(17-21)45(39,40)41)26-14-12-22(18-30(26)46(42,43)44)34-36-32-24-8-4-2-6-20(24)10-16-28(32)38;;/h1-18,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEBMROGCIEFRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024419 | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. acid red 97 is a red to dark red powder. Copper and iron dull color; iron to a greater extent. (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10169-02-5 | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. 22890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UJ772G61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.